ethyl 4-({[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)benzoate
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Overview
Description
ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonamide group. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include hydrazine, thiophene-2-sulfonyl chloride, and ethyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism by which ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 3-METHYL-1H-PYRAZOL-5-YL derivatives
- THIOPHENE-2-SULFONAMIDO derivatives
- BENZOATE esters
Uniqueness
ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H17N3O4S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-[[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylamino]benzoate |
InChI |
InChI=1S/C17H17N3O4S2/c1-3-24-17(21)12-4-6-13(7-5-12)20-26(22,23)16-9-8-15(25-16)14-10-11(2)18-19-14/h4-10,20H,3H2,1-2H3,(H,18,19) |
InChI Key |
WWVYIJNMYXXSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=NNC(=C3)C |
Origin of Product |
United States |
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